molecular formula C4H4ClN3OS B14334673 N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine CAS No. 101242-18-6

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine

Cat. No.: B14334673
CAS No.: 101242-18-6
M. Wt: 177.61 g/mol
InChI Key: QUHZBCXNYPJWCE-UHFFFAOYSA-N
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Description

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 2-amino-5-chlorothiazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications in various fields.

Properties

CAS No.

101242-18-6

Molecular Formula

C4H4ClN3OS

Molecular Weight

177.61 g/mol

IUPAC Name

N-[(2-amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C4H4ClN3OS/c5-3-2(1-7-9)8-4(6)10-3/h1,9H,(H2,6,8)

InChI Key

QUHZBCXNYPJWCE-UHFFFAOYSA-N

Canonical SMILES

C(=NO)C1=C(SC(=N1)N)Cl

Origin of Product

United States

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